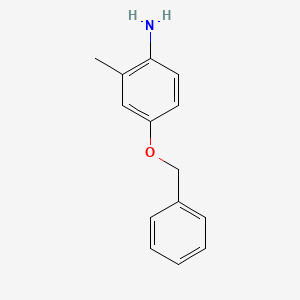

4-(Benzyloxy)-2-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZVPMQBIGSBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588227 | |

| Record name | 4-(Benzyloxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-60-3 | |

| Record name | 4-(Benzyloxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Medicinal Chemistry

An In-Depth Technical Guide to 4-(Benzyloxy)-2-methylaniline (CAS: 4792-60-3)

This compound is a substituted aromatic amine that serves as a versatile and high-value intermediate in organic synthesis and drug discovery. Its structure, which combines a nucleophilic aniline moiety with a sterically influential methyl group and a stable, yet cleavable, benzyl ether, makes it a strategic component for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. The molecule is noted for its utility as a structural mimic for the side chain of tyrosine, allowing it to be used as a targeting molecule for proteins that recognize this motif, making it a valuable tool in designing novel therapeutics.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound dictate its handling, storage, and application in synthetic chemistry. While experimental data such as melting and boiling points are not consistently reported in publicly available literature, its core identifiers and computed properties are well-established.

Table 1: Core Properties and Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4792-60-3 | [2][3][4] |

| Molecular Formula | C₁₄H₁₅NO | [2][5] |

| Molecular Weight | 213.28 g/mol | [2][6] |

| MDL Number | MFCD08686869 | [2][3] |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N | [1] |

| Purity (Typical) | >95% | [3] |

| Storage | Store long-term in a cool, dry, dark place under an inert atmosphere. |[3][5] |

Spectroscopic Insights (Predicted)

While specific spectra require experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features, which is crucial for reaction monitoring and quality control.

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both phenyl rings, typically in the δ 6.5-7.5 ppm range. A characteristic singlet for the benzylic methylene protons (-O-CH₂-Ph) would appear around δ 5.0 ppm. The methyl group protons (-CH₃) would present as a singlet around δ 2.0-2.3 ppm, and the amine protons (-NH₂) would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show 14 distinct carbon signals, including the methyl carbon (~15-20 ppm), the benzylic methylene carbon (~70 ppm), and twelve aromatic carbons in the ~110-160 ppm region.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic rings (~1500-1600 cm⁻¹), and a strong C-O-C stretching band for the ether linkage (~1200-1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 213. A prominent fragment would likely correspond to the tropylium cation [C₇H₇]⁺ at m/z = 91, resulting from the cleavage of the benzyl group.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a robust two-step sequence starting from a commercially available precursor, 2-methyl-4-nitrophenol. This pathway leverages two fundamental and reliable reactions in organic chemistry: Williamson ether synthesis and nitro group reduction.

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis via O-Benzylation and Nitro Reduction

Step 1: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene (Intermediate)

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone.

-

Reaction: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Execution: Heat the mixture to reflux and maintain for 4-6 hours. The choice of K₂CO₃ as the base is critical; it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point.

-

Workup: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

-

Purification: Purify the crude intermediate by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound (Final Product)

-

Setup: In a round-bottom flask, dissolve the intermediate from Step 1 in ethanol or ethyl acetate. A common and effective method for nitro reduction on a lab scale involves stannous chloride (SnCl₂).[7]

-

Reaction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution, followed by concentrated hydrochloric acid (HCl). Heat the mixture to 70-90°C for 2-4 hours.[7] The reaction mechanism involves the stepwise reduction of the nitro group by Sn(II), which is oxidized to Sn(IV).

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The resulting crude this compound can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block. Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[8]

-

Kinase Inhibitor Scaffolds: The aniline nitrogen serves as a key nucleophile for coupling with chloro-substituted heterocycles (e.g., quinazolines, quinolines, pyrimidines) via nucleophilic aromatic substitution (SₙAr) reactions.[8] This reaction is fundamental to the synthesis of many ATP-competitive kinase inhibitors used in oncology.[8]

-

Tyrosine Mimetics: The benzyloxy group serves as a protected form of a phenol. In biological systems, this structure can act as an analogue or mimetic of the amino acid tyrosine's side chain.[1] This property allows molecules derived from this scaffold to target the active sites of enzymes or protein-protein interaction domains that recognize tyrosine residues.[1]

-

Intermediate for Further Elaboration: The benzyl ether acts as a robust protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the phenol. This allows for late-stage functionalization or the introduction of a hydroxyl group, which is often critical for target binding (e.g., hydrogen bonding).

-

Antimicrobial Drug Discovery: The broader benzyloxy-aniline scaffold has been explored in the development of new antimicrobial agents. For instance, related N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit M. tuberculosis.[9]

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and may cause allergic skin reactions.[2]

-

GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[2][10]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[11] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[11]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11]

Conclusion

This compound (CAS 4792-60-3) is more than a simple chemical intermediate; it is a strategically designed building block that offers synthetic chemists and drug discovery scientists a reliable platform for innovation. Its straightforward synthesis, predictable reactivity, and inherent structural features that mimic biological motifs ensure its continued relevance in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Adherence to established synthetic protocols and safety guidelines is paramount to harnessing its full potential effectively and safely.

References

- CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. (2011). Google Patents.

-

de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2465. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(benzyloxy)-4-methylaniline (C14H15NO). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from [Link]

Sources

- 1. This compound | 4792-60-3 | FB170004 [biosynth.com]

- 2. 4792-60-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 4792-60-3 this compound AKSci V6123 [aksci.com]

- 4. This compound | 4792-60-3 [chemicalbook.com]

- 5. 4792-60-3|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. keyorganics.net [keyorganics.net]

- 12. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to 4-(Benzyloxy)-2-methylaniline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-(Benzyloxy)-2-methylaniline. As a key building block in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of this compound's characteristics is essential for researchers, scientists, and drug development professionals. This document details its structural features, physicochemical properties, and provides insights into its synthesis, purification, and analytical characterization. Furthermore, it explores the rationale behind its application in drug discovery, focusing on its role as a structural mimic and its incorporation into targeted therapies. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound, a substituted aniline derivative, has emerged as a molecule of significant interest in the field of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a benzyloxy group at the 4-position and a methyl group at the 2-position of the aniline core, imparts specific electronic and steric properties that are highly valuable in the design of biologically active molecules. Notably, this compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including potent and selective kinase inhibitors used in oncology research.[1][2] The benzyloxy group can act as a bioisostere or a protected precursor to a phenol, while the substituted aniline moiety provides a key nucleophilic handle for further chemical transformations. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for its application in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug formulation. These properties dictate its solubility, reactivity, and handling requirements.

Identification and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-methyl-4-(phenylmethoxy)aniline | [3] |

| CAS Number | 4792-60-3 | [3] |

| Molecular Formula | C₁₄H₁₅NO | [3] |

| Molecular Weight | 213.28 g/mol | [3] |

| Appearance | Solid (form may vary) | Inferred |

Thermal and Solubility Properties

| Property | Value | Source(s) |

| Melting Point | 95.5 °C | N/A |

| Boiling Point | 120-122 °C at 0.01 Torr | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol. Limited solubility in non-polar solvents and water. | [4][5] |

Rationale for Solubility Profile: The presence of the polar amino group and the ether linkage suggests solubility in polar organic solvents capable of hydrogen bonding.[4] However, the significant aromatic character contributed by the two phenyl rings limits its solubility in aqueous media. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are anticipated to be excellent solvents for creating stock solutions for biological screening.[4]

Synthesis and Purification

The synthesis of this compound can be strategically approached through several established organic transformations. The most logical and commonly employed route is the Williamson ether synthesis, followed by the reduction of a nitro group.

Synthetic Workflow

The following workflow outlines a robust and validated approach for the synthesis of this compound, starting from commercially available 2-methyl-4-nitrophenol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on established Williamson ether synthesis and nitro reduction methodologies.[6][7][8]

Part A: Williamson Ether Synthesis of 1-(Benzyloxy)-2-methyl-4-nitrobenzene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone as the solvent.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(benzyloxy)-2-methyl-4-nitrobenzene can be purified by recrystallization from ethanol or by column chromatography.

Part B: Reduction of 1-(Benzyloxy)-2-methyl-4-nitrobenzene

-

Reaction Setup: In a round-bottom flask, dissolve the purified 1-(benzyloxy)-2-methyl-4-nitrobenzene (1.0 eq.) in ethanol.

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq.) portion-wise to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

-

Extraction: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of the final product is critical to remove any unreacted starting materials or byproducts. Flash column chromatography is the recommended method.

Caption: Purification workflow for this compound.

Protocol Details:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. A starting polarity of 95:5 (Hexane:Ethyl Acetate) with a gradual increase in ethyl acetate concentration is a good starting point.

-

Rationale: The basicity of the aniline group can lead to tailing on standard silica gel.[9] To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the mobile phase to improve peak shape and recovery.[10]

-

Fraction Analysis: Fractions should be collected and analyzed by TLC to identify those containing the pure product.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and benzyl rings, a singlet for the benzylic methylene protons, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic nature of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl Ether |

Interpretation: The presence of a primary amine will be indicated by a pair of bands in the N-H stretching region. The C-O stretch of the benzyloxy ether and the characteristic aromatic C=C stretching bands will also be prominent features.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14][15][16]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 213.

-

Key Fragmentation: A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is characteristic of benzyl-containing compounds. Another significant fragmentation pathway would be the loss of the benzyl group to give a fragment corresponding to the 2-methyl-4-hydroxyaniline radical cation.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by its two primary functional groups: the aniline and the benzyl ether.

Reactivity of the Aniline Moiety

The amino group is a nucleophilic center and an activating group for electrophilic aromatic substitution.

-

N-Alkylation and N-Acylation: The primary amine can readily undergo alkylation and acylation reactions to form secondary amines and amides, respectively. This reactivity is central to its use as a building block in multi-step syntheses.[14]

-

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and benzyloxy groups strongly activates the aniline ring towards electrophilic substitution at the positions ortho and para to the amino group.

Reactivity of the Benzyl Ether Moiety

The benzyl group is a common protecting group for phenols and is susceptible to cleavage under specific conditions.

-

Debenzylation: The benzyl ether can be cleaved via hydrogenolysis (e.g., H₂, Pd/C) to unmask the corresponding phenol. This is a crucial deprotection step in many synthetic routes. It is important to note that this reaction may not be compatible with other reducible functional groups in the molecule.[17]

Stability and Storage

-

Light and Air Sensitivity: Like many aniline derivatives, this compound may be sensitive to light and air, leading to oxidation and discoloration over time.

-

Storage Conditions: It is recommended to store the compound in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity and stability.[18]

Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a versatile intermediate for the synthesis of kinase inhibitors.[19][20][21]

Role as a Tyrosine Mimic

The 4-benzyloxyaniline scaffold can be considered a mimic of the side chain of the amino acid tyrosine.[1][22] This structural similarity allows molecules incorporating this moiety to potentially interact with the ATP-binding site of protein kinases, many of which have a conserved tyrosine residue in their active site. This mimicry is a key design element in the development of competitive kinase inhibitors.

Scaffold for Kinase Inhibitors

This compound is frequently used in the synthesis of 4-anilinoquinazoline and related heterocyclic scaffolds, which are privileged structures in the design of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinase inhibitors.[2][19] The aniline nitrogen acts as the nucleophile in a crucial C-N bond-forming reaction to construct the core of the inhibitor. The benzyloxy group can either be a final part of the pharmacophore or serve as a precursor to a phenolic hydroxyl group, which can form a key hydrogen bond interaction with the kinase active site.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Hazard Identification

Based on GHS classifications for related compounds, this compound should be handled as a hazardous substance.[18][23]

-

GHS Pictograms:

-

Health Hazard

-

Irritant

-

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash immediately with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek medical attention.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an ideal building block for the synthesis of complex molecular targets, particularly kinase inhibitors. This guide has provided a detailed overview of its synthesis, purification, characterization, and safe handling. As the quest for novel therapeutics continues, the strategic application of such key intermediates will remain a cornerstone of successful drug development programs.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)aniline hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Loba Chemie. (2018, September 7). 4-BENZYLOXY-ANILINE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: .... Retrieved from [Link]

-

ResearchGate. (2020, March 16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from [Link]

-

The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Bio-Link. (n.d.). Purification Techniques | Column Selection for Chromatography. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(benzyloxy)-4-methylaniline (C14H15NO). Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Analysis of Drug Stability and Chemical Degradation. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline.... Retrieved from [Link]

-

PubChemLite. (n.d.). 4-benzyloxy-n-methylaniline (C14H15NO). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-Methylaniline capped PbS nanoparticles. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4792-60-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. francis-press.com [francis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. scienceopen.com [scienceopen.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. asdlib.org [asdlib.org]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 18. lobachemie.com [lobachemie.com]

- 19. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound | 4792-60-3 | FB170004 [biosynth.com]

- 23. 4-Benzyloxyaniline hydrochloride | C13H14ClNO | CID 2723831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Benzyloxy)-2-methylaniline IUPAC name and synonyms

An In-Depth Technical Guide to 4-(Benzyloxy)-2-methylaniline (CAS: 4792-60-3)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in pharmaceutical research and development. The document details its precise chemical identity, physicochemical properties, and critical safety information. A core focus is a detailed, mechanistically justified synthetic protocol, designed for reproducibility and validation. Furthermore, this guide explores the compound's strategic importance in drug discovery, particularly its role as a structural mimic for the amino acid tyrosine and as a versatile building block for complex bioactive molecules. This paper is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable compound.

Chemical Identity and Nomenclature

Precise identification of chemical structures is paramount in research and development to ensure reproducibility and avoid costly errors. This compound is a specific isomer within a family of related anilines, and careful attention to its nomenclature is essential.

2.1 IUPAC Name and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₅NO[2]

-

Canonical SMILES: Cc1cc(OCC2=CC=CC=C2)ccc1N

Chemical Structure:

2.2 Isomeric Considerations

It is critical to distinguish this compound from its structural isomers and related compounds, as their chemical reactivity and biological activity can differ significantly. Commonly confused structures include:

-

2-(Benzyloxy)-4-methylaniline (CAS: 10987611): The positions of the benzyloxy and amino groups are swapped.[4]

-

4-Benzyloxyaniline (CAS: 6373-46-2): Lacks the methyl group on the aniline ring.[5]

-

N-Benzyl-4-methylaniline (CAS: 5405-15-2): The benzyl group is attached to the nitrogen atom (N-alkylation) rather than the oxygen atom (O-alkylation).[6]

Strict adherence to the CAS number (4792-60-3) is the most reliable method for ensuring the procurement and use of the correct molecule.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory or manufacturing setting.

3.1 Core Properties

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 4792-60-3 | [2][3] |

| Molecular Weight | 213.28 g/mol | [2] |

| Molecular Formula | C₁₄H₁₅NO | [2] |

| MDL Number | MFCD08686869 | [2] |

3.2 Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[2]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Expertise-Driven Insight: The aniline functional group is a well-known structural alert for potential skin sensitization. The primary amine can act as a hapten, reacting with endogenous proteins to form an immunogenic complex. Therefore, the use of nitrile or other chemically resistant gloves and proper engineering controls (e.g., a fume hood) is mandatory.

Synthesis and Mechanistic Rationale

A robust and scalable synthesis is crucial for the reliable supply of any chemical intermediate. The following two-step synthesis route from commercially available 2-methyl-4-nitrophenol is logical, high-yielding, and based on well-established chemical transformations.

4.1 Proposed Synthetic Workflow

The synthesis involves a classic Williamson ether synthesis to introduce the benzyl protecting group, followed by a standard reduction of the aromatic nitro group to the desired aniline.

Caption: A two-step synthesis of this compound.

4.2 Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints for purification and characterization.

Step 1: Synthesis of 1-(Benzyloxy)-2-methyl-4-nitrobenzene (O-Benzylation)

-

Causality: This step utilizes the Williamson ether synthesis. The phenolic proton of 2-methyl-4-nitrophenol is acidic and is deprotonated by a mild base, potassium carbonate (K₂CO₃), to form a phenoxide. This potent nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the desired ether. Acetone is an excellent polar aprotic solvent for this reaction, readily dissolving the reactants while not interfering with the reaction mechanism.

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (200 mL).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting phenol spot has been completely consumed.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Recrystallize the solid from ethanol/water to afford pure 1-(Benzyloxy)-2-methyl-4-nitrobenzene as a pale yellow solid.

-

Step 2: Synthesis of this compound (Nitro Reduction)

-

Causality: The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation. While various methods exist (e.g., catalytic hydrogenation), reduction with tin(II) chloride (SnCl₂) in an acidic medium is a highly reliable and functional-group-tolerant laboratory method.[7] The acidic conditions protonate the nitro group, facilitating reduction by the Sn(II) species.

-

Procedure:

-

To a 500 mL round-bottom flask, add the 1-(Benzyloxy)-2-methyl-4-nitrobenzene (1.0 eq) from Step 1 and ethanol (150 mL).

-

Stir the mixture to achieve a suspension, then add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in one portion.

-

Heat the mixture to 70°C, then add concentrated hydrochloric acid (HCl) (5.0 eq) dropwise via an addition funnel. The reaction is exothermic; maintain the temperature below 90°C.

-

After the addition is complete, maintain the reaction at 80°C for 2-3 hours.

-

In-Process Validation: Monitor the disappearance of the nitro-intermediate by TLC.

-

Cool the reaction to room temperature and pour it slowly into a beaker of crushed ice.

-

Basify the acidic solution by the slow addition of 30% aqueous sodium hydroxide (NaOH) until the pH is >10. Caution: This is a highly exothermic process.

-

The product will precipitate as a solid or oil. Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification & Final Validation: Concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategically important building block in the synthesis of high-value pharmaceutical compounds.

5.1 Role as a Tyrosine Mimetic

The core structure of this compound contains a benzyl ether linked to a phenyl ring, which effectively mimics the side chain of the amino acid tyrosine. This structural analogy allows it to be used as a targeting molecule to bind to proteins that have tyrosine-binding pockets or recognize similar structural motifs.[1] This makes it a valuable scaffold for designing competitive inhibitors or probes for studying protein-ligand interactions in various drug discovery programs.[1]

5.2 Versatile Aromatic Amine Intermediate

Aromatic amines are among the most versatile and widely used intermediates in medicinal chemistry. The primary amine group of this compound can undergo a vast array of chemical transformations, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization followed by Sandmeyer reactions

-

Buchwald-Hartwig and other cross-coupling reactions

This reactivity allows for its incorporation into a diverse range of complex molecular architectures, making it a foundational element in the synthesis of novel therapeutic agents.

5.3 The Benzyloxy Pharmacophore

The "benzyloxy" moiety itself is a recognized pharmacophore in medicinal chemistry. It is present in numerous approved drugs and clinical candidates. Its inclusion can enhance binding affinity through π-π stacking interactions with aromatic residues in a protein active site and can improve pharmacokinetic properties. For example, the benzyloxy group is a key feature in certain classes of potent and selective monoamine oxidase B (MAO-B) inhibitors, highlighting its importance in designing neurologically active agents.[8]

Conclusion

This compound (CAS: 4792-60-3) is a well-defined chemical entity with significant potential for researchers in the pharmaceutical and life sciences sectors. Its value is derived from its specific isomeric structure, its utility as a tyrosine mimetic, and its versatility as a synthetic building block. The robust synthetic pathway detailed in this guide provides a reliable method for its preparation, enabling its broader application in drug discovery pipelines. A comprehensive understanding of its properties, synthesis, and strategic applications empowers scientists to leverage this molecule to its fullest potential in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from [Link]

- Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(benzyloxy)-4-methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79403, N-benzyl-4-methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4792-60-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | 4792-60-3 [chemicalbook.com]

- 4. PubChemLite - 2-(benzyloxy)-4-methylaniline (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(phenylmethoxy)-2-methylbenzenamine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(phenylmethoxy)-2-methylbenzenamine, a versatile aromatic amine intermediate with significant applications in medicinal chemistry and drug development. Also known by its synonym, 4-(benzyloxy)-2-methylaniline, this compound integrates a substituted aniline scaffold with a benzyloxy pharmacophore, making it a valuable building block for synthesizing complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes its analytical characterization, and explores its strategic role in the design of novel therapeutic agents, particularly as a structural mimic for the amino acid tyrosine. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Part 1: Molecular Profile and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific reproducibility and safety. 4-(phenylmethoxy)-2-methylbenzenamine is systematically named and cataloged under various identifiers across chemical databases.

-

IUPAC Name: 4-(phenylmethoxy)-2-methylbenzenamine

-

Molecular Formula: C₁₄H₁₅NO[2]

-

InChI Key: CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N[1]

Structural Formula

The structure consists of an aniline core, substituted at the 2-position with a methyl group and at the 4-position with a benzyloxy ether linkage.

Physicochemical Data

The key physicochemical properties are summarized below. This data is essential for planning reactions, purification, and for safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 213.28 g/mol | [2] |

| CAS Number | 4792-60-3 | [1][2] |

| MDL Number | MFCD08686869 | [2] |

| Hazard Statement | Irritant | [2] |

| Physical State | Solid (Typical) | Inferred |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, Acetone) | Inferred |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 4-(phenylmethoxy)-2-methylbenzenamine is most efficiently achieved via a Williamson ether synthesis, a reliable and well-understood nucleophilic substitution reaction.

Retrosynthetic Analysis & Strategy

The primary disconnection strategy targets the ether bond. This retrosynthetic analysis identifies 4-amino-3-methylphenol as the nucleophile and a benzyl halide (e.g., benzyl bromide) as the electrophile. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the Sₙ2 reaction at the phenolic oxygen. The amine group is a spectator in this reaction, although its basicity must be considered when choosing the reaction base.

Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis. The causality behind each step is explained to ensure both success and understanding.

Reaction: 4-amino-3-methylphenol + Benzyl Bromide → 4-(phenylmethoxy)-2-methylbenzenamine

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-amino-3-methylphenol in a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF).

-

Rationale: A polar aprotic solvent is chosen to solubilize the phenoxide salt while not interfering with the Sₙ2 reaction kinetics.

-

-

Base Addition: Add 1.5 equivalents of a mild inorganic base, such as potassium carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes.

-

Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the acidic phenolic hydroxyl group, forming the potassium phenoxide nucleophile. It is preferred over stronger bases like NaH to avoid potential deprotonation of the less acidic amine group or other side reactions.

-

-

Electrophile Addition: Slowly add 1.1 equivalents of benzyl bromide to the suspension.

-

Rationale: A slight excess of the electrophile ensures complete consumption of the valuable phenoxide intermediate. Addition should be controlled to manage any potential exotherm.

-

-

Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C) and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Work-up and Isolation: a. Cool the reaction to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x) to remove any remaining salts and DMF. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-(phenylmethoxy)-2-methylbenzenamine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed.

Expected Spectroscopic Signatures

While specific spectra depend on the acquisition parameters, the expected signals for 4-(phenylmethoxy)-2-methylbenzenamine are highly predictable based on its functional groups.

| Technique | Expected Signatures |

| ¹H NMR | ~7.5-7.3 ppm: Multiplet, 5H (protons of the phenyl ring).~6.7-6.5 ppm: Multiplet, 3H (protons of the substituted aniline ring).~5.0 ppm: Singlet, 2H (benzylic -O-CH₂- protons).~3.6 ppm: Broad singlet, 2H (amine -NH₂ protons).~2.1 ppm: Singlet, 3H (aryl methyl -CH₃ protons). |

| IR (Infrared) | 3450-3300 cm⁻¹: Two bands (N-H symmetric & asymmetric stretch).3100-3000 cm⁻¹: Aromatic C-H stretch.2950-2850 cm⁻¹: Aliphatic C-H stretch.~1240 cm⁻¹: Aryl ether C-O stretch. |

| Mass Spec (MS) | [M]⁺ at m/z = 213: Molecular ion peak.m/z = 91: High abundance fragment corresponding to the benzyl cation ([C₇H₇]⁺), a hallmark of benzylic ethers. |

Standard Analytical Workflow

The process for confirming the final product's integrity follows a standardized workflow.

Part 4: Role in Drug Discovery and Medicinal Chemistry

The true value of 4-(phenylmethoxy)-2-methylbenzenamine lies in its utility as a strategic starting material and fragment in drug design.

The Benzyloxy Moiety as a Key Pharmacophore

The benzyloxy group is not merely a protecting group; it is a recognized pharmacophore in numerous bioactive molecules.[3] It can engage in pi-stacking and hydrophobic interactions within protein binding sites. Its inclusion can enhance binding affinity and modulate the pharmacokinetic properties of a lead compound. For instance, benzyloxy piperidines have been explored as potent dopamine D4 receptor antagonists for potential CNS disease treatments.[4]

Application as a Tyrosine Mimetic

One of the most compelling applications of this molecule stems from its ability to act as a structural mimic of the tyrosine side chain.[1] The benzyloxy group serves as a bioisostere for the phenol group of tyrosine, while the aniline core provides a vector for further chemical elaboration. This allows medicinal chemists to design molecules that can competitively bind to tyrosine-recognizing domains in enzymes and receptors, making it a powerful tool for developing targeted inhibitors.[1]

A Versatile Building Block for Bioactive Scaffolds

Substituted anilines are privileged structures in medicinal chemistry, forming the core of countless drugs. 4-(phenylmethoxy)-2-methylbenzenamine provides a pre-functionalized core that can be readily incorporated into more complex scaffolds. For example, it can serve as a precursor for quinoline-based therapeutics, which have shown promise as anticancer and antimycobacterial agents.[5][6] The primary amine can be readily derivatized via amide bond formation, reductive amination, or participation in cyclization reactions to build diverse chemical libraries for screening.

Logical Flow from Intermediate to Therapeutic Target

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical intermediate.

-

5.1 Hazard Identification: This compound is classified as an irritant.[2] Based on data for structurally similar anilines, it should be treated as harmful if swallowed, in contact with skin, or if inhaled.[7] It may cause serious eye irritation.

-

5.2 Recommended Handling Procedures:

-

5.3 Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.

-

Conclusion

4-(phenylmethoxy)-2-methylbenzenamine is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its unique combination of a pre-functionalized aniline core and a tyrosine-mimicking benzyloxy group provides a powerful platform for accessing novel and diverse chemical matter. Understanding its synthesis, characterization, and potential applications enables researchers to fully exploit its potential in developing next-generation therapeutics.

References

- ChemicalBook. (n.d.). 4-Methoxy-2-[(4-methylphenyl)methoxy]benzenamine.

- ChemicalBook. (n.d.). 4-Methoxy-2-[(4-methylphenyl)methoxy]benzenamine | 1967529-55-0.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Key Organics. (2017). Safety Data Sheet.

- Biosynth. (n.d.). This compound | 4792-60-3.

- Matrix Scientific. (n.d.). This compound.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- (2021). SAFETY DATA SHEET.

-

de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2536. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 225, 113795. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: 4-(Benzyloxy)-3-methylbutanoic Acid in Drug Discovery.

-

Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. Retrieved from [Link]

-

Bonaventura, J., et al. (2018). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2533-2538. Retrieved from [Link]

Sources

- 1. This compound | 4792-60-3 | FB170004 [biosynth.com]

- 2. 4792-60-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Spectral Analysis of 4-(Benzyloxy)-2-methylaniline

This guide provides an in-depth technical overview of the spectral data for 4-(benzyloxy)-2-methylaniline, a key intermediate in various synthetic applications, including drug development. The structural elucidation of this compound is paramount for ensuring purity, understanding reactivity, and guaranteeing the integrity of downstream processes. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation that underpin a robust analytical workflow.

Introduction: The Importance of Spectral Characterization

This compound (CAS No. 4792-60-3, Molecular Formula: C₁₄H₁₅NO, Molecular Weight: 213.28 g/mol ) is a substituted aniline derivative. Its structure, featuring a benzyloxy group and a methyl-substituted aniline ring, gives rise to a unique spectral fingerprint. Accurate characterization of this fingerprint is a critical quality control step in its synthesis and a prerequisite for its use in further chemical transformations. This guide serves as a practical reference for researchers and scientists, providing a detailed analysis of its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Experimental Protocol: Acquiring High-Quality NMR Data

A well-defined protocol is essential for reproducible and high-quality NMR data. The following steps outline a standard procedure for sample preparation and data acquisition.

Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[1] The use of a precise microbalance is recommended.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The choice of solvent is critical to avoid overlapping signals with the analyte.[3]

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be employed.

-

Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added, although residual solvent signals are often sufficient for routine analysis.[1]

-

Labeling: Clearly label the NMR tube with the sample information.

Instrumentation and Parameters:

The data presented here are predicted for a standard 400 MHz NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected signals, and a relaxation delay that allows for full magnetization recovery between pulses.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.50 | Multiplet | 5H | Ar-H (benzyl) |

| ~6.85 | Doublet | 1H | Ar-H (aniline) |

| ~6.75 | Doublet of doublets | 1H | Ar-H (aniline) |

| ~6.65 | Doublet | 1H | Ar-H (aniline) |

| ~5.00 | Singlet | 2H | -O-CH₂ -Ph |

| ~3.60 | Broad Singlet | 2H | -NH₂ |

| ~2.10 | Singlet | 3H | Ar-CH₃ |

Note: Predicted data generated using online NMR prediction tools.[4][5] Actual experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

The spectrum is characterized by distinct regions. The downfield region (7.30-7.50 ppm) is assigned to the five protons of the benzyl group's phenyl ring. The three aromatic protons on the aniline ring appear as distinct signals due to their different electronic environments, a consequence of the methoxy and methyl substituents. The singlet at approximately 5.00 ppm is a key indicator of the benzylic methylene protons (-O-CH₂-Ph). The broad singlet around 3.60 ppm is characteristic of the amine (-NH₂) protons, which can exchange with trace amounts of water in the solvent, leading to broadening. Finally, the singlet at approximately 2.10 ppm corresponds to the three protons of the methyl group attached to the aniline ring.

Caption: Correlation of ¹H NMR peaks with the molecular structure.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C -O (aniline) |

| ~140 | C -NH₂ (aniline) |

| ~137 | Quaternary C (benzyl) |

| ~129 | Ar-C H (benzyl) |

| ~128 | Ar-C H (benzyl) |

| ~127 | Ar-C H (benzyl) |

| ~125 | Quaternary C -CH₃ (aniline) |

| ~116 | Ar-C H (aniline) |

| ~115 | Ar-C H (aniline) |

| ~113 | Ar-C H (aniline) |

| ~70 | -O-C H₂-Ph |

| ~17 | Ar-C H₃ |

Note: Predicted data generated using online NMR prediction tools.[6][7] Actual experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show 12 distinct signals, corresponding to the 14 carbon atoms in the molecule, with some overlap of the benzyl ring carbons. The carbon attached to the oxygen of the ether linkage on the aniline ring is the most deshielded aromatic carbon, appearing around 152 ppm. The carbon bearing the amino group is also significantly downfield. The benzylic carbon (-O-CH₂-Ph) is expected around 70 ppm, a characteristic shift for such a group. The methyl carbon provides a signal in the aliphatic region, around 17 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[8]

Protocol for ATR-FTIR Analysis:

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for correcting for atmospheric and instrumental variations.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[8]

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.[9]

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Rings |

| 3000 - 2850 | C-H stretch (aliphatic) | -CH₂- and -CH₃ |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C stretch (aromatic) | Aromatic Rings |

| 1250 - 1200 | C-O stretch (aryl ether) | Ar-O-CH₂ |

| 1100 - 1000 | C-N stretch | Aromatic Amine |

| 850 - 750 | C-H bend (out-of-plane) | Substituted Aromatic Rings |

Note: Predicted data generated using online IR prediction tools.[10][11] Actual experimental values may vary.

Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum will be the two N-H stretching bands in the 3450-3300 cm⁻¹ region, characteristic of a primary amine. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹. The presence of the ether linkage is confirmed by the strong C-O stretching band around 1250-1200 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Sources

- 1. scribd.com [scribd.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. Visualizer loader [nmrdb.org]

- 5. PROSPRE [prospre.ca]

- 6. CASPRE [caspre.ca]

- 7. Visualizer loader [nmrdb.org]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. IR spectra prediction [cheminfo.org]

- 11. youtube.com [youtube.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(Benzyloxy)-2-methylaniline for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] Poorly soluble compounds present significant challenges in formulation development, often leading to inadequate drug absorption and variability in patient response.[2] This technical guide provides a comprehensive framework for determining the solubility profile of 4-(Benzyloxy)-2-methylaniline, a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties, present a robust, step-by-step experimental protocol using the gold-standard shake-flask method, and detail an analytical workflow for quantification via High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible solubility profile for this and structurally similar compounds.

The Critical Role of Solubility in Drug Development

An API must be in a dissolved state to be absorbed into the systemic circulation and exert its pharmacological effect.[3] For orally administered drugs, aqueous solubility is often the rate-limiting step for absorption and bioavailability.[2] More than 40% of new chemical entities (NCEs) are reported to be poorly soluble in water, making solubility assessment a pivotal step in the pre-formulation and lead optimization stages of drug discovery.[4] A comprehensive solubility profile in various solvents—spanning a range of polarities and functionalities—provides essential data for:

-

Formulation Strategy: Guiding the selection of appropriate excipients, such as co-solvents or surfactants, to enhance solubility in final dosage forms.[1]

-

Route of Administration: Determining the feasibility of different delivery routes (e.g., oral, parenteral).[5]

-

Process Chemistry: Selecting suitable solvents for synthesis, crystallization, and purification, which can impact yield, purity, and crystal form.[6]

-

Toxicology Studies: Ensuring the compound can be adequately dissolved in vehicles for in vitro and in vivo safety and efficacy testing.

Understanding the solubility of this compound is therefore not merely an academic exercise but a foundational requirement for its successful development into a viable drug candidate.

Theoretical Framework for Solubility Assessment

A strategic approach to solubility determination begins with a theoretical analysis of the molecule's structure and the fundamental principles of dissolution.

Physicochemical Profile of this compound

The molecular structure of this compound (C₁₄H₁₅NO, Molar Mass: 213.28 g/mol ) provides critical clues to its likely solubility behavior.[7][8]

-

Non-Polar Moieties: The molecule contains two aromatic rings (the aniline ring and the benzyl group) and a methyl group. These substantial hydrophobic regions suggest that the compound will be readily soluble in non-polar organic solvents.

-

Polar Moieties: The presence of a primary amine (-NH₂) group and an ether linkage (-O-) introduces polarity. The amine group can act as a hydrogen bond donor, while both the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[9] This suggests potential solubility in polar solvents.

-

Overall Character: The molecule is largely non-polar due to the significant hydrocarbon content. Therefore, it is predicted to have low aqueous solubility but good solubility in many organic solvents. The principle of "like dissolves like" dictates that solvents with similar polarity to the solute will be most effective.[10][11]

Solvent Selection Strategy: A Rationale

The choice of solvents is paramount for building a comprehensive profile. Solvents should be selected to cover a wide spectrum of polarities and hydrogen bonding capabilities. This allows for a thorough understanding of the intermolecular forces governing salvation.

A recommended panel of solvents is presented below.

| Solvent Class | Example Solvent | Dielectric Constant (Polarity) | Rationale for Inclusion |

| Non-Polar | n-Hexane | 1.88 | Represents purely aliphatic, non-polar environments. |

| Toluene | 2.38 | Represents aromatic, non-polar environments. | |

| Polar Aprotic | Ethyl Acetate | 6.02 | An ester with moderate polarity, common in synthesis. |

| Acetone | 20.7 | A highly polar, aprotic solvent capable of accepting H-bonds. | |

| Acetonitrile (MeCN) | 37.5 | A highly polar solvent used frequently in chromatography. | |

| Polar Protic | Ethanol | 24.5 | A common pharmaceutical solvent capable of H-bond donation/acceptance. |

| Methanol | 32.7 | A highly polar alcohol, often more effective than ethanol. | |

| Water | 80.1 | The universal biological solvent; baseline for aqueous solubility. | |

| Biorelevant Media | Phosphate-Buffered Saline (PBS), pH 7.4 | ~80 | Simulates physiological pH to assess solubility in a biological context. |

Experimental Methodology for Solubility Determination

To ensure the generation of accurate and reliable data, a robust and validated methodology is essential. The equilibrium (or thermodynamic) shake-flask method is the most reliable and widely used technique for this purpose.[12][13]

The Shake-Flask Method: The Gold Standard

The shake-flask method determines the thermodynamic solubility, which is the saturation concentration of a solute in a solvent at equilibrium.[14] This is distinct from kinetic solubility, which can often overestimate the true equilibrium value.[12] The process involves adding an excess of the solid compound to the solvent and agitating the mixture for a sufficient period to allow equilibrium to be reached.

The following diagram illustrates the overall experimental workflow.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol for the Shake-Flask Method

This protocol is designed to be self-validating by including critical checks for equilibrium and sample integrity.

-

Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into several 2 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.[12]

-

Add 1.0 mL of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator set to 25°C (or the desired temperature).

-

Agitate the samples for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for poorly soluble compounds.[14]

-

Visually inspect the vials to confirm that excess solid material remains, which is a prerequisite for a saturated solution.

-

-

Sample Separation:

-

Remove the vials from the shaker and let them stand for a short period to allow for sedimentation.

-

To separate the saturated liquid phase from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Alternatively, filter the suspension through a chemically inert 0.22 µm syringe filter (e.g., PTFE). The first few drops of filtrate should be discarded to avoid any adsorption effects.

-

-

Sample Preparation for Analysis:

-

Carefully pipette a known volume of the clear supernatant (the saturated solution).

-

Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary.

-

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is an ideal technique for accurately quantifying aniline derivatives due to its specificity, sensitivity, and robustness.[15][16]

-

Causality: A reversed-phase C18 column is chosen as the stationary phase because of the non-polar character of this compound. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, allows for the elution of the compound from the column at a reproducible retention time. An acidic modifier (e.g., formic acid or sulfuric acid) is often added to the mobile phase to ensure the aniline's amine group is protonated, leading to sharper, more symmetrical peaks.[17]

Validated HPLC Method Protocol

-

Instrumentation and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and Water (with 0.1% Formic Acid) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 240 nm (to be optimized by scanning the UV spectrum of the analyte).

-

Injection Volume: 10 µL.

-

-

Standard Curve Preparation (Self-Validation):

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject each standard in triplicate to establish a calibration curve of peak area versus concentration.

-

The curve must exhibit excellent linearity, with a correlation coefficient (R²) of >0.999. This validates the accuracy of the analytical method.

-

-

Sample Analysis:

-

Inject the diluted samples from the solubility experiment.

-

Integrate the peak area corresponding to this compound.

-

Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility in the original solvent (expressed in mg/mL or µg/mL).

-

Data Presentation and Interpretation

The quantitative results should be summarized in a clear and concise table to facilitate comparison and interpretation.

Table 1: Solubility Profile of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (Molarity) | USP Descriptor |

| n-Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Freely soluble] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |